

triplet ground state of sulfur monoxide molecule

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

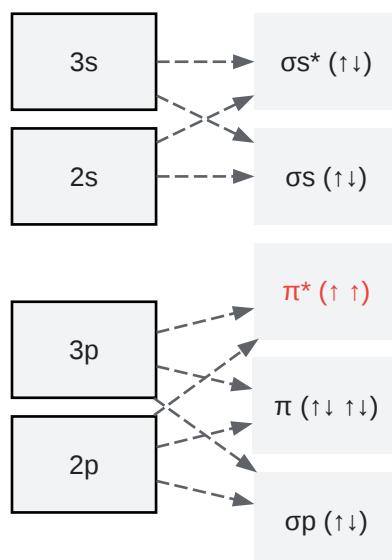
Compound Name: *Sulfur monoxide*
Cat. No.: *B084418*

[Get Quote](#)

An In-Depth Technical Guide to the Triplet Ground State of the **Sulfur Monoxide** Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract


Sulfur monoxide (SO), a diatomic molecule isoelectronic with O₂ and S₂, is a significant species in diverse fields, including astrochemistry, atmospheric science, and combustion chemistry. Its ground electronic state is a triplet, denoted as X^{3Σ⁻}, which dictates its unique chemical and physical properties. This guide provides a comprehensive technical overview of the electronic structure, spectroscopic characteristics, and reactivity of the SO molecule in its triplet ground state. It includes summaries of quantitative data, detailed experimental and computational protocols, and visualizations of core concepts to serve as a resource for professionals in research and development.

Electronic Structure of the Triplet Ground State (X^{3Σ⁻})

The **sulfur monoxide** molecule possesses a triplet ground state, a characteristic it shares with dioxygen (O₂) and disulfur (S₂).^{[1][2]} This state arises from the specific arrangement of its valence electrons in its molecular orbitals. The ground state electronic configuration is ... (σ)²(σ)²(σ)²(π)⁴(π)².

According to Hund's rule, the two electrons in the degenerate highest occupied molecular orbitals (HOMO), which are the antibonding π* orbitals, have parallel spins. This results in a

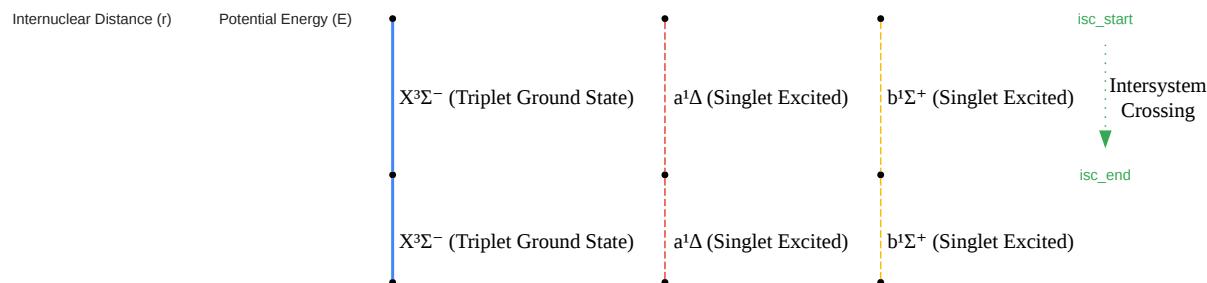
total spin quantum number $S = 1$, and a spin multiplicity of $2S+1 = 3$, hence the term "triplet state".^[3] This configuration, with two unpaired electrons, confers a biradical character upon the molecule, which is fundamental to its reactivity.^{[1][4][5]}

[Click to download full resolution via product page](#)

Caption: Molecular orbital diagram for the triplet ground state of SO.

Spectroscopic Properties

The spectroscopic properties of the SO molecule in its $X^3\Sigma^-$ state have been extensively studied through both experimental and theoretical methods. These properties provide precise information about its geometry, vibrational modes, and electronic energy levels.


Quantitative Spectroscopic Data

The following table summarizes key quantitative data for the $^{32}\text{S}^{16}\text{O}$ isotopologue in its triplet ground state.

Property	Symbol	Value	Units	Reference(s)
Rotational Constant	B_0	0.7103476	cm^{-1}	[6]
Vibrational Frequency (fundamental)	$\Delta G(1/2)$	1136.7	cm^{-1}	[6]
Internuclear Distance (Bond Length)	r_e	148.1	pm	[1][2]
Dipole Moment	μ	1.55	D	[6]
Spin-Spin Constant	λ_0	+5.2787981	cm^{-1}	[6]
Spin-Rotation Constant	γ_0	-0.0056153	cm^{-1}	[6]
Dissociation Energy	D_0	5.36	eV	[6]
Standard Enthalpy of Formation	$\Delta fH\ominus_{298}$	5.01	kJ mol^{-1}	[1]

Potential Energy Landscape

The ground state ($X^3\Sigma^-$) is the most stable electronic configuration. However, two low-lying metastable singlet states, $a^1\Delta$ and $b^1\Sigma^+$, exist at higher energies. Transitions between the triplet ground state and these singlet states are spin-forbidden, making them relatively long-lived.[7] However, significant spin-orbit coupling, a relativistic effect, can facilitate these transitions and induce predissociation in higher electronic states.[7][8]

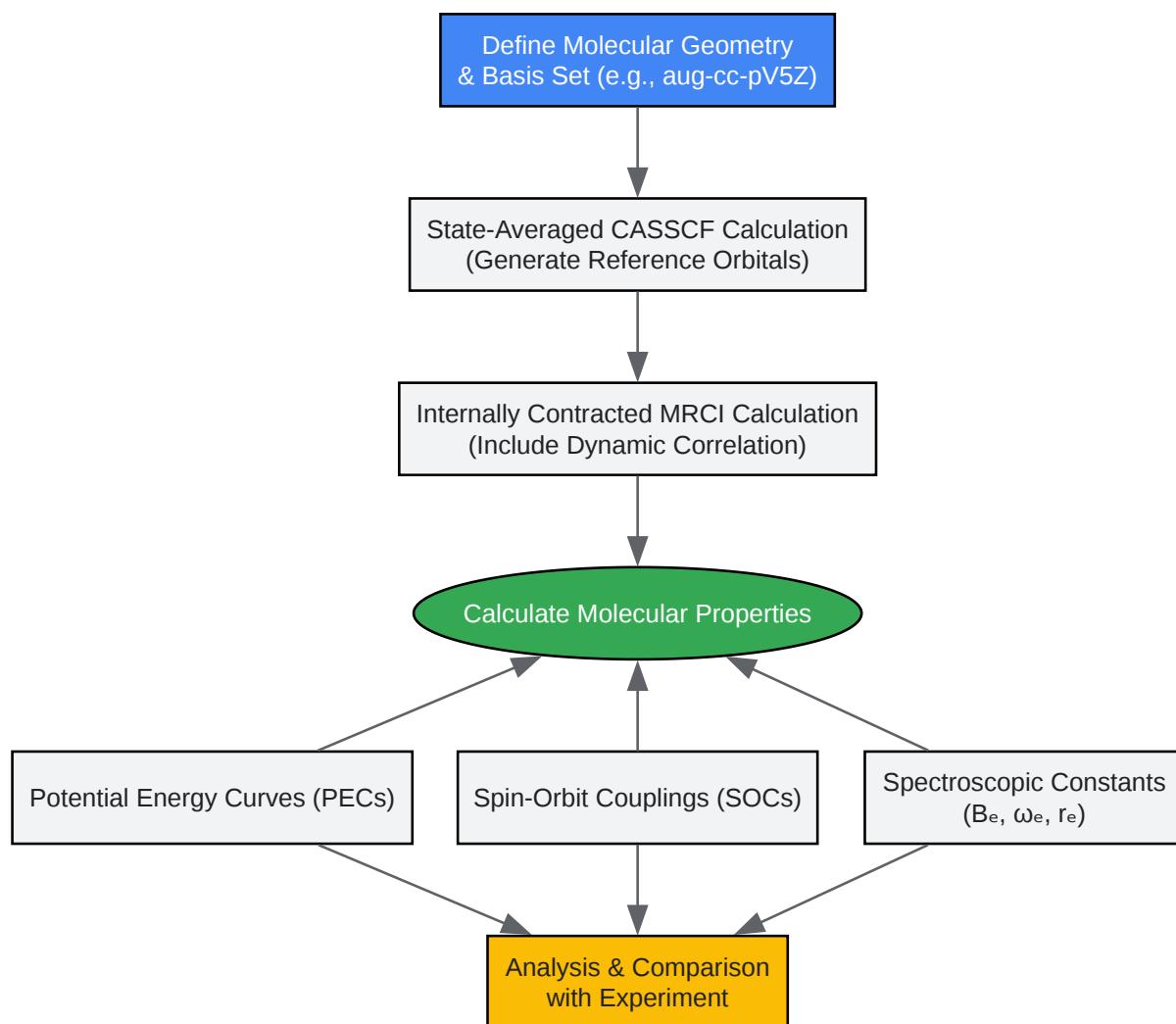
[Click to download full resolution via product page](#)

Caption: Conceptual potential energy curves for SO electronic states.

Experimental and Theoretical Methodologies

A variety of experimental and computational techniques are employed to characterize the SO molecule.

Experimental Protocols


- **Microwave Spectroscopy:** This technique is used to measure the rotational transitions of SO with high precision.
 - **Methodology:** A dilute gas-phase sample of SO is introduced into a sample cell within a microwave spectrometer. Microwaves are swept across a frequency range. When the microwave frequency matches the energy difference between two rotational levels, the molecules absorb the radiation. By analyzing the absorption spectrum, the rotational constants (e.g., B_0) are determined. From these constants, the moment of inertia and the precise S-O bond length can be calculated.^[6] The Stark effect can also be measured to determine the electric dipole moment.^[6]
- **Laser-Induced Fluorescence (LIF):** LIF is a sensitive method for studying the electronic states of molecules.

- Methodology: SO molecules, often produced from a precursor like SO_2 photolysis, are excited from the $\text{X}^3\Sigma^-$ ground state to an excited electronic state (e.g., $\text{B}^3\Sigma^-$) using a tunable laser.^[9] The excited molecules then relax to a lower energy level by emitting a photon (fluorescence). This fluorescence is collected by a detector, typically perpendicular to the laser beam. By scanning the laser wavelength and recording the fluorescence intensity, an excitation spectrum is obtained, providing information about the rovibronic structure of the involved electronic states.^[9]

Theoretical Protocols

Ab initio calculations are crucial for understanding properties that are difficult to measure experimentally, such as potential energy curves and non-adiabatic couplings.

- Multireference Configuration Interaction (MRCI): This is a high-level computational method used to accurately describe the electronic structure of molecules, especially those with multireference character like SO.
 - Methodology: The process begins with a Complete Active Space Self-Consistent Field (CASSCF) calculation to generate a good set of initial molecular orbitals.^[7] The active space typically includes the valence orbitals. Subsequently, an internally contracted MRCI (ic-MRCI) calculation is performed using a large basis set (e.g., aug-cc-pV5Z) to account for dynamic electron correlation.^[7] This workflow allows for the precise calculation of potential energy curves (PECs), spin-orbit couplings (SOCs), transition dipole moments, and other spectroscopic properties.^{[7][8]}

[Click to download full resolution via product page](#)

Caption: Workflow for *ab initio* calculation of SO spectroscopic properties.

Reactivity and Chemical Significance

The triplet ground state of SO is thermodynamically unstable and highly reactive.^[10] When concentrated or condensed, it readily converts to disulfur dioxide (S₂O₂).^{[1][2]}

- Comparison with Singlet SO: The excited singlet state of SO is believed to be more reactive than the triplet ground state.^{[1][4]} This is analogous to the difference in reactivity between singlet oxygen and triplet oxygen, where the singlet state can undergo reactions that are spin-forbidden for the triplet state.^{[2][3]}

- Atmospheric and Interstellar Chemistry: SO is a key intermediate in the oxidation of sulfur-containing compounds in Earth's atmosphere and has been detected in various astronomical environments, including molecular clouds and the atmospheres of planets and their moons. [2][10] Its high reactivity makes it an important participant in the chemical networks of these environments.
- Organic Synthesis: The transient SO molecule can be generated *in situ* and used as a reagent in organic synthesis. For example, it can insert into alkenes and alkynes to produce three-membered sulfur-containing rings (thiiranes). [2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfur monoxide - Wikipedia [en.wikipedia.org]
- 2. Sulfur_monoxide [chemeurope.com]
- 3. Triplet state - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sulfur monoxide [webbook.nist.gov]
- 7. An ab initio study of the rovibronic spectrum of sulphur monoxide (SO): diabatic vs. adiabatic representation - Physical Chemistry Chemical Physics (RSC Publishing)
DOI:10.1039/D2CP03051A [pubs.rsc.org]
- 8. scilit.com [scilit.com]
- 9. Photodissociation Studies of Sulfur Oxides. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 10. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [triplet ground state of sulfur monoxide molecule]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b084418#triplet-ground-state-of-sulfur-monoxide-molecule>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com